
2-(5-Bromopentyloxy)tetrahydro-2H-pyran
Descripción general
Descripción
“2-(5-Bromopentyloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[(5-Bromopentyl)oxy]tetrahydro-2H-pyran with magnesium turnings in TetaF . The reaction mixture is heated at 500C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Br(CH2)5OC5H9O . This indicates that the compound contains a bromopentyl group attached to a tetrahydropyran ring via an oxygen atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H19BrO2, an average mass of 251.161 Da, and a monoisotopic mass of 250.056839 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthons Development : 2H-pyran-2-ones, closely related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have been used in the synthesis of 5- and 3- substituted 2H-pyran-2-ones, which are useful in convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996).
- Gas-phase Pyrolysis : Studies on tetrahydropyranyl phenoxy ethers, similar to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have explored their gas-phase pyrolysis, revealing insights into the kinetics and mechanisms of their thermal degradation (Álvarez-Aular et al., 2018).
Synthesis and Medicinal Applications
- Convergent Syntheses : Research shows the potential of using derivatives of tetrahydro-2H-pyran in the convergent synthesis of various complex molecules, highlighting their utility in organic synthesis and medicinal chemistry (Liu et al., 2008).
- Antioxidative Compounds : Compounds related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran have been identified in marine biota, exhibiting significant antioxidative and anti-inflammatory properties, which could have implications in medicinal chemistry (Joy & Chakraborty, 2017).
Synthesis Techniques and Characterization
- Synthesis Approaches : Various methods have been developed for the efficient synthesis of tetrahydro-2H-pyran derivatives, employing catalysts and optimizing reaction conditions for better yields and specificity (Gurumurthi et al., 2009).
- Characterization and Applications : The synthesis and characterization of derivatives of tetrahydro-2H-pyran have been extensively studied, with applications ranging from sensing to antimicrobial activity, underscoring the versatility of these compounds (Tadesse et al., 2016).
Propiedades
IUPAC Name |
2-(5-bromopentoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYALNBCDFGNNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383049 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
CAS RN |
37935-47-0 | |
| Record name | 2-(5-Bromopentyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


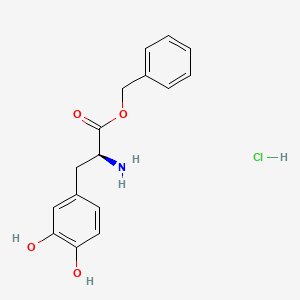
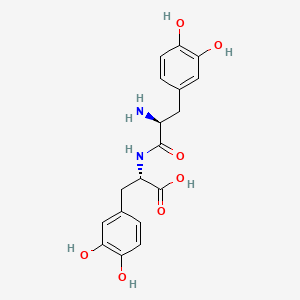
![(1E)-[(2-Nitrophenyl)methylidene]hydrazine](/img/structure/B3051939.png)
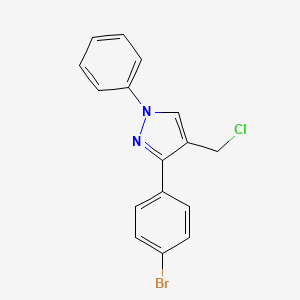
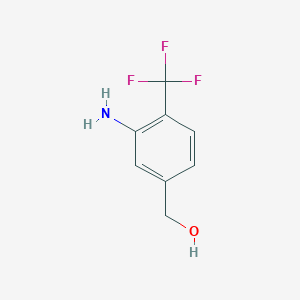
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
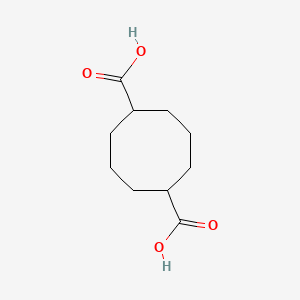
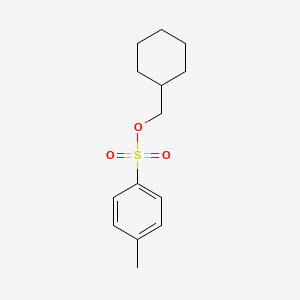

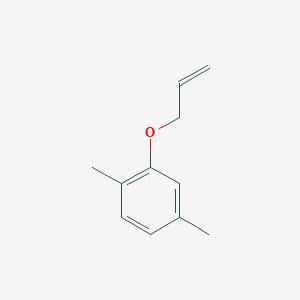

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)
